molecular formula C7H10ClN5 B1322842 4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine CAS No. 937670-30-9

4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine

Cat. No.: B1322842
CAS No.: 937670-30-9
M. Wt: 199.64 g/mol
InChI Key: YYZMMSGOQWEEQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine is a heterocyclic compound that contains a triazine ring substituted with a chlorine atom and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with pyrrolidine. The reaction is carried out in the presence of a base, such as sodium carbonate, in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) . This method can also be optimized using microwave irradiation to achieve higher yields and shorter reaction times.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield a corresponding aminotriazine derivative.

Scientific Research Applications

4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-(1-pyrrolidinyl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a triazine ring.

    6-Chloro-1,3,5-triazine-2,4-diamine: Contains a triazine ring with two amino groups and a chlorine atom.

Uniqueness

4-Chloro-6-(1-pyrrolidinyl)-1,3,5-triazin-2-ylamine is unique due to the presence of both a chlorine atom and a pyrrolidinyl group on the triazine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN5/c8-5-10-6(9)12-7(11-5)13-3-1-2-4-13/h1-4H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZMMSGOQWEEQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.